molecular formula C9H17Cl2N5O B1414494 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride CAS No. 1332529-86-8

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B1414494
CAS No.: 1332529-86-8
M. Wt: 282.17 g/mol
InChI Key: FYRWQTCATOAARQ-UHFFFAOYSA-N
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Description

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N5O and its molecular weight is 282.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

2-Aminopyrimidine derivatives, including structures related to 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride, have been studied for their potential as ligands for the histamine H4 receptor (H4R). This research explored the structure-activity relationship to optimize potency and efficacy for potential anti-inflammatory and antinociceptive activities in animal models, indicating potential applications in pain and inflammation management (Altenbach et al., 2008).

Crystallography and Molecular Packing

Studies in crystallography have involved derivatives of this compound to understand hydrogen bonding patterns, molecular packing, and electronic polarization in these compounds. This research provides insights into nucleic acid structures and their functions, contributing to our understanding of molecular interactions and structural biology (Orozco et al., 2009).

Synthesis of Derivatives for Pharmacological Applications

Research has focused on synthesizing derivatives of this compound for various pharmacological applications. This includes exploring their potential as inhibitors of enzymes like ASK1, which could have implications in treating inflammation and pain, as well as exploring their cytotoxic activities against cancerous cell lines (Norman, 2012).

Investigating Molecular Properties

The molecular properties of these derivatives have been studied using quantum-chemical calculations, helping to understand their electronic structures, energy gaps, and other quantum chemical features. Such studies are crucial for drug design and development, providing a foundation for predicting how these molecules might interact with biological targets (Kökbudak et al., 2020).

Exploring Supramolecular Structures

Research has also focused on the supramolecular structures constructed by derivatives of this compound, studying how these molecules interact in various crystal formations. This research contributes to the understanding of how molecular interactions can influence the physical properties of substances, which is vital for material science applications (Cheng et al., 2011).

Properties

IUPAC Name

2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWQTCATOAARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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